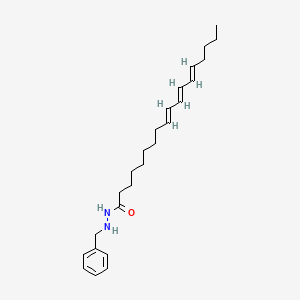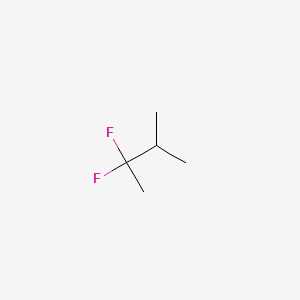
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol is an organic compound that features both a hydroxyl group and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol typically involves the reaction of a suitable precursor with butyl mercaptan and diethylamine. The reaction conditions often require a controlled environment, such as an inert atmosphere, to prevent unwanted side reactions. Common solvents used in the synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the desired pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学研究应用
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl and amino groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism by which 1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfanyl and amino groups can form hydrogen bonds or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
1-(Dimethylamino)-2-propanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
1-(Diethylamino)-2-propanol: Lacks the sulfanyl group but has a similar amino and hydroxyl group arrangement.
Propan-2-ol: A simpler alcohol without the sulfanyl or amino groups.
Uniqueness
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol is unique due to the presence of both a sulfanyl group and a diethylamino group, which confer distinct chemical reactivity and potential applications compared to its analogs. This combination of functional groups allows for versatile interactions in both chemical and biological contexts.
属性
CAS 编号 |
51735-04-7 |
|---|---|
分子式 |
C11H25NOS |
分子量 |
219.39 g/mol |
IUPAC 名称 |
1-butylsulfanyl-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NOS/c1-4-7-8-14-10-11(13)9-12(5-2)6-3/h11,13H,4-10H2,1-3H3 |
InChI 键 |
MTEDLOKDRBEAQR-UHFFFAOYSA-N |
规范 SMILES |
CCCCSCC(CN(CC)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


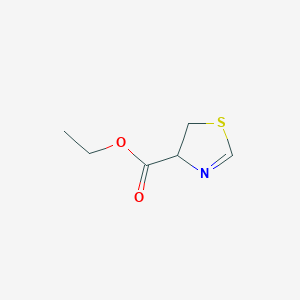
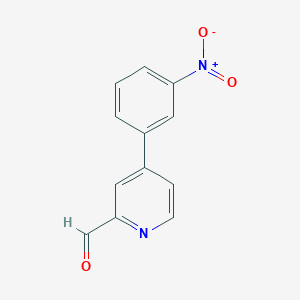

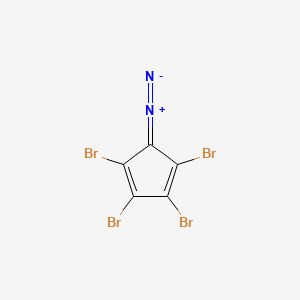
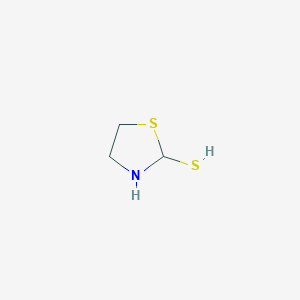
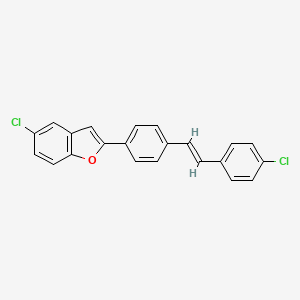
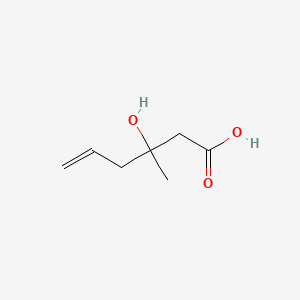
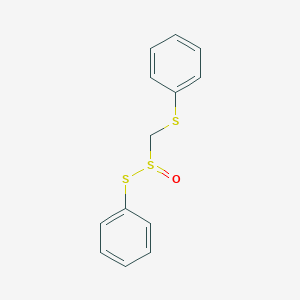
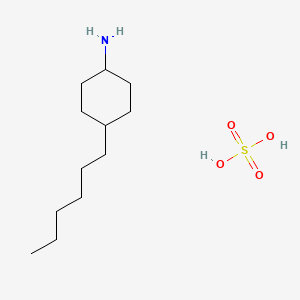

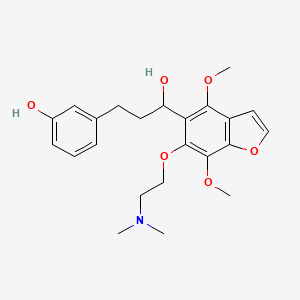
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
